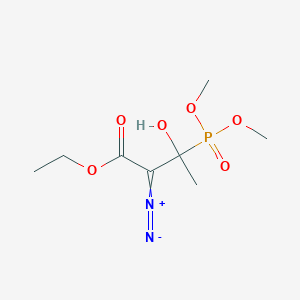
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and quality control .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an electrophilic agent, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide include other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Examples include:
- 1,2,3-Thiadiazole
- 1,2,3-Oxadiazole
- 1,2,3-Triazole
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
51299-07-1 |
|---|---|
Fórmula molecular |
C3H3NO4S |
Peso molecular |
149.13 g/mol |
Nombre IUPAC |
2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C3H3NO4S/c5-3-1-2-8-9(6,7)4-3/h1-2H,(H,4,5) |
Clave InChI |
JOMHJSHXRKOBLD-UHFFFAOYSA-N |
SMILES canónico |
C1=COS(=O)(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)


![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)



